molecular formula C14H15ClN4O2S B15179302 Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride CAS No. 76345-76-1

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride

Cat. No.: B15179302
CAS No.: 76345-76-1
M. Wt: 338.8 g/mol
InChI Key: KHOHHQHXCWDDFA-UHFFFAOYSA-N
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Description

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a thiazole ring, a benzimidazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride typically involves multiple steps, starting with the formation of the thiazole and benzimidazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The benzimidazole ring can be formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The thiazole and benzimidazole rings play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride stands out due to its unique combination of a thiazole ring, a benzimidazole ring, and a carbamate group. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

76345-76-1

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate;hydrochloride

InChI

InChI=1S/C14H14N4O2S.ClH/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12;/h3-8H,1-2H3,(H,16,19)(H,17,18);1H

InChI Key

KHOHHQHXCWDDFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl

Origin of Product

United States

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